4-(Phenylthio)benzoic acid

Thermal Analysis Crystallization Formulation

4-(Phenylthio)benzoic acid is a differentiated, para-substituted aromatic carboxylic acid featuring a phenylthio (-S-Ph) group. It serves as a direct precursor to the fenticonazole nitrate pharmacophore and enables sulfur-specific chemistries (oxidation to sulfoxides/sulfones, soft metal coordination) inaccessible to oxygen or alkylthio analogs. With a high LogP of 4.17, it is ideally suited for lipophilic drug candidate libraries (e.g., α-amylase inhibitors) and heterometallic MOF construction. Procure this compound to leverage its unique physicochemical profile and avoid generic substitution risks.

Molecular Formula C13H10O2S
Molecular Weight 230.28 g/mol
CAS No. 6310-24-3
Cat. No. B177347
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Phenylthio)benzoic acid
CAS6310-24-3
Molecular FormulaC13H10O2S
Molecular Weight230.28 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)SC2=CC=C(C=C2)C(=O)O
InChIInChI=1S/C13H10O2S/c14-13(15)10-6-8-12(9-7-10)16-11-4-2-1-3-5-11/h1-9H,(H,14,15)
InChIKeyWRZVDYSYXLKRNN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Phenylthio)benzoic Acid CAS 6310-24-3: Physicochemical Properties and Core Identity for Sourcing


4-(Phenylthio)benzoic acid (CAS 6310-24-3) is a para-substituted aromatic carboxylic acid containing a phenylthio (-S-Ph) group, with the molecular formula C₁₃H₁₀O₂S and a molecular weight of approximately 230.28 g/mol . It is a white to off-white or yellow solid at ambient temperature . The compound is characterized by a high boiling point of 422 °C (at 760 mmHg) and a melting point range of 173–177 °C . Its density is reported as 1.31 g/cm³ and the predicted LogP is approximately 4.17–4.49, indicating significant lipophilicity [1]. The compound is supplied with standard purity levels of 92–95% and requires storage in a cool, dry place or at 0–8 °C .

Why 4-(Phenylthio)benzoic Acid (CAS 6310-24-3) Cannot Be Freely Substituted with Common Thiobenzoate Analogs


4-(Phenylthio)benzoic acid occupies a specific physicochemical and synthetic niche that prevents direct substitution with more common analogs. Simple alkylthio derivatives such as 4-(methylthio)benzoic acid (CAS 13205-48-6) and 4-(ethylthio)benzoic acid (CAS 13205-49-7) exhibit lower melting points and lipophilicity, which directly affects their behavior in crystallization, chromatographic purification, and formulation . Furthermore, the oxygen analog, 4-phenoxybenzoic acid (CAS 2215-77-2), lacks the sulfur atom and therefore does not participate in the same sulfur-mediated chemistries, such as oxidation to sulfoxides/sulfones or coordination to soft metals . The para-phenylthio substitution pattern is also critical; ortho- or meta-isomers yield different spatial geometries and electronic properties, as evidenced by the distinct melting points of ortho-substituted phenylthiobenzoic acids [1]. These differences underscore that generic substitution without quantitative justification risks altering reaction outcomes, purification steps, or final material properties.

Quantitative Differentiation of 4-(Phenylthio)benzoic Acid (CAS 6310-24-3) Relative to Analogs and Alternatives


Thermal Property Differentiation: Elevated Melting Point and Boiling Point vs. Alkylthio and Oxy Analogs

4-(Phenylthio)benzoic acid exhibits a significantly higher melting point (173–177 °C) compared to its oxygen analog 4-phenoxybenzoic acid (163–165 °C) and its alkylthio analog 4-(ethylthio)benzoic acid (145–147 °C) . Its boiling point of 422 °C is substantially elevated over the 364.2 °C boiling point of 4-phenoxybenzoic acid [1][2]. These higher thermal thresholds confer superior thermal stability during high-temperature reactions and facilitate more robust crystallization and drying procedures.

Thermal Analysis Crystallization Formulation Purification

Lipophilicity Advantage: Higher LogP and logD Values Enable Superior Partitioning

The phenylthio moiety imparts greater lipophilicity compared to simple alkylthio or phenoxy analogs. The predicted ACD/LogP for 4-(phenylthio)benzoic acid is 4.49, and the estimated Log Kow (KOWWIN) is 4.17, indicating high lipophilicity [1]. In contrast, the oxygen analog 4-phenoxybenzoic acid has a lower predicted LogP of approximately 3.5, and 4-(ethylthio)benzoic acid has a LogP of ~3.0 [2]. At pH 7.4, the LogD of 4-(phenylthio)benzoic acid is 1.39, reflecting a balance between ionized and neutral forms that enhances passive membrane permeability [1].

Lipophilicity Drug Design Chromatography Membrane Permeability

Synthetic Efficiency: High-Yield Hydrolysis Route with 96% Reported Yield

A robust synthetic route for 4-(phenylthio)benzoic acid involves the hydrolysis of methyl 4-(phenylthio)benzoate using lithium hydroxide monohydrate in a THF/MeOH/water mixture at 20 °C for 4 hours, affording a reported yield of 96% after workup . This yield is notably higher than the typical 70–85% yields reported for analogous hydrolyses of other para-substituted thiobenzoate esters under similar conditions [1].

Synthetic Chemistry Process Chemistry Ester Hydrolysis

Class-Level Biological Relevance: Phenylthio Motif Associated with α-Amylase Inhibition (IC₅₀ = 3.57 µg/mL)

While 4-(phenylthio)benzoic acid itself has not been directly assayed for α-amylase inhibition, closely related phenylthio-ethyl benzoate derivatives (which share the same para-phenylthio-benzoate core) exhibit potent inhibition of α-amylase with an IC₅₀ of 3.57 ± 1.08 µg/mL [1]. This is more potent than the positive control acarbose (IC₅₀ = 6.0 µg/mL under comparable conditions). Molecular docking studies confirm that the phenylthio moiety engages in critical hydrophobic and π-stacking interactions within the enzyme active site [1].

Antidiabetic Enzyme Inhibition Molecular Docking

Electronic Effects: Sulfur Substitution Modulates pKa and Reactivity Relative to Oxygen Analog

Substitution of the bridging oxygen in 4-phenoxybenzoic acid with sulfur in 4-(phenylthio)benzoic acid alters the electronic properties of the benzoic acid moiety. The sulfur atom is less electronegative and more polarizable than oxygen, which reduces the electron-withdrawing inductive effect. This results in a slightly higher pKa for the carboxylic acid group (predicted pKa ≈ 4.1 for 4-(phenylthio)benzoic acid vs. 3.8 for 4-phenoxybenzoic acid) . The difference, though modest, impacts the compound's behavior in acid-base extractions and its reactivity toward nucleophiles and electrophiles.

Physical Organic Chemistry Reactivity pKa

Optimal Research and Industrial Application Scenarios for 4-(Phenylthio)benzoic Acid (CAS 6310-24-3)


Synthesis of Fenticonazole Nitrate: A Key Pharmaceutical Intermediate

4-(Phenylthio)benzoic acid serves as a direct precursor to the 4-phenylthiobenzyl ether moiety present in fenticonazole nitrate, a topical antimycotic agent used for treating fungal infections. The para-phenylthio group is retained in the final drug structure, contributing to its antifungal activity [1][2]. Procurement of this compound is essential for any synthetic route aiming to produce fenticonazole or related imidazole antifungals bearing the phenylthiobenzyl pharmacophore.

Design and Synthesis of α-Amylase Inhibitors for Diabetes Research

Given the class-level evidence that phenylthio-ethyl benzoate derivatives inhibit α-amylase with an IC₅₀ of 3.57 µg/mL—more potently than acarbose—4-(phenylthio)benzoic acid is a privileged starting material for synthesizing a focused library of antidiabetic candidates [3]. Its carboxylic acid handle allows for facile amide or ester coupling to introduce diverse pharmacophores, enabling structure-activity relationship (SAR) studies.

Ligand and Building Block for Metal-Organic Frameworks (MOFs) and Coordination Polymers

The thioether sulfur atom in 4-(phenylthio)benzoic acid is a soft Lewis base capable of coordinating to soft metal centers such as Ag(I), Cu(I), and Au(I), while the carboxylate group can bind to harder metals. This dual coordination capability makes the compound a versatile linker for constructing heterometallic MOFs and coordination polymers with tailored porosity and electronic properties .

Chromatographic Method Development: Lipophilic Acidic Probe

With a high LogP of 4.17 and a moderate LogD of 1.39 at pH 7.4, 4-(phenylthio)benzoic acid is an ideal probe molecule for optimizing reversed-phase HPLC methods for moderately lipophilic acidic analytes. Its distinct UV absorption (due to the aromatic thioether) facilitates detection, and its retention behavior can be used to calibrate columns for separating acidic drug impurities or metabolites.

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